molecular formula C22H23N3O3 B7702117 N-cyclopentyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-cyclopentyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7702117
M. Wt: 377.4 g/mol
InChI Key: QEUCAWDYKLIXGX-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as CP-96345, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of oxadiazole derivatives and has shown potential in various research applications.

Mechanism of Action

N-cyclopentyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide acts as a competitive antagonist of the nociceptin/orphanin FQ receptor. The nociceptin/orphanin FQ system is involved in pain modulation, anxiety, and stress responses. This compound blocks the binding of nociceptin/orphanin FQ to its receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential in the treatment of drug addiction. This compound has been found to reduce drug-seeking behavior in animal models of addiction. Additionally, it has been shown to reduce pain in animal models of inflammatory and neuropathic pain.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments. It is a potent and selective antagonist of the nociceptin/orphanin FQ receptor, which makes it a valuable tool for studying the nociceptin/orphanin FQ system. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its low solubility in aqueous solutions can make it challenging to administer in experiments.

Future Directions

There are several future directions for research on N-cyclopentyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is its potential in the treatment of drug addiction. Further studies are needed to determine its efficacy in reducing drug-seeking behavior in humans. Additionally, this compound could be investigated for its potential in the treatment of anxiety and depression. Finally, more research is needed to understand the long-term effects of this compound and its potential for use in clinical settings.
In conclusion, this compound is a novel compound with potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Synthesis Methods

N-cyclopentyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized by the reaction of 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenol with cyclopentyl chloroacetate in the presence of a base. The reaction is carried out under reflux conditions and the product is purified by column chromatography. The yield of the final product is around 60%.

Scientific Research Applications

N-cyclopentyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential in various scientific research applications. It has been found to be a potent and selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain modulation. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been investigated for its potential in the treatment of drug addiction, as nociceptin/orphanin FQ receptor antagonists have been shown to reduce drug-seeking behavior.

properties

IUPAC Name

N-cyclopentyl-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-7-6-8-16(13-15)21-24-22(28-25-21)18-11-4-5-12-19(18)27-14-20(26)23-17-9-2-3-10-17/h4-8,11-13,17H,2-3,9-10,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUCAWDYKLIXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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